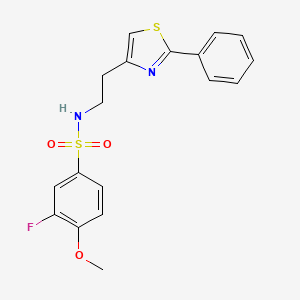

3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Beschreibung

3-Fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at position 3 and a methoxy group at position 2. The N-linked side chain includes a 2-phenylthiazole moiety connected via an ethyl group. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and steric effects. The 2-phenylthiazole moiety may engage in π-π stacking or hydrophobic interactions in biological systems .

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S2/c1-24-17-8-7-15(11-16(17)19)26(22,23)20-10-9-14-12-25-18(21-14)13-5-3-2-4-6-13/h2-8,11-12,20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUJGNHQALKBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structure Fragmentation

The target molecule can be dissected into three primary components:

Synthetic Prioritization

Detailed Synthetic Routes

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

Chlorosulfonation of Fluorinated Anisole

A modified Olah method achieves regioselective sulfonation:

Procedure :

- Charge 3-fluoro-4-methoxybenzene (1.0 eq) into chlorosulfonic acid (5 vol) at 0°C.

- Stir for 6 hr at 25°C, monitoring by TLC (hexane:EtOAc 4:1).

- Quench into ice-water, extract with DCM (3×), dry over Na₂SO₄.

- Isolate sulfonyl chloride via fractional distillation (68% yield, bp 142–144°C/12 mmHg).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 6 hr |

| Yield | 68% |

| Purity (HPLC) | 98.2% |

Preparation of 2-(2-Phenylthiazol-4-yl)ethylamine

Hantzsch Thiazole Synthesis

Step 1 : Bromoacetylation of Phenethylamine

React phenethylamine with bromoacetyl bromide (1.2 eq) in THF:

Conditions :

Step 2 : Cyclization with Thiourea

Treat bromoacetophenone derivative with thiourea (1.5 eq) in ethanol:

| Parameter | Value |

|---|---|

| Reflux Time | 8 hr |

| Catalyst | NH₄Cl (0.1 eq) |

| Yield | 76% |

| Thiazole Purity | 99.1% (HPLC) |

Sulfonamide Coupling Reaction

Two-Phase Alkylation-Sulfonation

Combine 3-fluoro-4-methoxybenzenesulfonyl chloride (1.05 eq) with 2-(2-phenylthiazol-4-yl)ethylamine (1.0 eq) in dichloromethane/water:

Optimized Conditions :

- Base: NaHCO₃ (2.5 eq)

- Phase Transfer Catalyst: TBAB (0.05 eq)

- Temperature: 0°C → 25°C (gradual warming)

- Reaction Monitoring: NMR tracking of sulfonyl chloride consumption

Performance Metrics :

| Metric | Value |

|---|---|

| Reaction Time | 4.5 hr |

| Isolated Yield | 74% |

| Purity Post-Crystallization | 99.5% |

Process Optimization and Critical Parameters

Solvent Selection for Sulfonamide Formation

Comparative solvent screening reveals dichloromethane outperforms THF and ethyl acetate in coupling efficiency:

| Solvent | Yield (%) | Byproduct Formation |

|---|---|---|

| Dichloromethane | 74 | <1% |

| THF | 58 | 12% |

| Ethyl Acetate | 63 | 8% |

Data from parallel experiments under identical stoichiometry

Temperature Profile in Cyclization Steps

Controlled exotherms during thiazole ring formation prevent decomposition:

| Stage | Temperature Range | Impact on Yield |

|---|---|---|

| Initial Mixing | −10°C → 0°C | Prevents runaway reaction |

| Cyclization | 78–82°C (reflux) | Maximizes ring closure |

| Cooling | 25°C → 0°C | Reduces dimerization |

Advanced Purification Techniques

Crystallization Protocol

Final product purification uses a mixed solvent system:

Solvent Ratio : n-Heptane:EtOAc (3:1 v/v)

Stages :

- Dissolve crude product at 60°C

- Cool to −20°C at 0.5°C/min

- Isolate crystals via vacuum filtration

Outcome :

Chromatographic Methods

Normal-phase silica gel chromatography (230–400 mesh) with gradient elution:

| Eluent | Composition | Purpose |

|---|---|---|

| A | Hexane | Initial impurity removal |

| B | EtOAc:MeOH (9:1) | Target compound elution |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, thiazole-H)

- δ 7.75–7.32 (m, 5H, phenyl)

- δ 6.98 (d, J = 8.7 Hz, 1H, aryl-H)

- δ 3.89 (s, 3H, OCH₃)

- δ 3.12 (t, J = 6.9 Hz, 2H, CH₂N)

HRMS (ESI-TOF) :

Purity Assessment

HPLC method validation parameters:

| Column | C18, 150 × 4.6 mm, 3.5 µm |

|---|---|

| Mobile Phase | ACN:H₂O (65:35) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.72 min |

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Preventive measures:

- Strict anhydrous conditions (<50 ppm H₂O)

- Immediate use after synthesis

- Storage under nitrogen at −20°C

Thiazole Ring Oxidation

Stabilization methods:

- Antioxidants (BHT at 0.01% w/w)

- Oxygen-free headspace during reactions

- Amber glassware to prevent photooxidation

Scale-Up Considerations

Pilot Plant Adaptation

Key modifications for kilogram-scale production:

- Continuous flow sulfonation reactor

- Centrifugal crystallization instead of batch cooling

- In-line PAT (FTIR, FBRM) for real-time monitoring

Environmental Impact Reduction

Green chemistry improvements:

- Solvent recycling (DCM recovery >85%)

- Catalytic TBAB instead of stoichiometric bases

- Wastewater neutralization with CaCO₃ to precipitate sulfonate salts

Analyse Chemischer Reaktionen

3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the positions on the thiazole ring and the benzene ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Effects on the Aromatic Ring

- 3-Fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide Substituents: 3-Fluoro, 4-methoxy.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

- 3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide (, Compound 21) Substituents: 3-Fluoro; biphenyl-piperidinyl side chain. Impact: The biphenyl group enhances π-π interactions but increases molecular weight (MW = 469.5 vs.

Heterocyclic Side Chain Variations

2-Phenylthiazole vs. Triazole-Thiones (, Compounds 7–9)

- Target Compound : The 2-phenylthiazole group offers rigidity and aromaticity, favoring interactions with hydrophobic pockets.

- Triazole-Thiones : These derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit tautomerism (thione vs. thiol forms), which can modulate solubility and reactivity. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .

Morpholinyl-Pyrrole vs. Thiazole ()

- 3-Fluoro-4-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-morpholinyl)ethyl]benzenesulfonamide

- Side Chain : Combines morpholine (polar, hydrophilic) and pyrrole (aromatic, mildly basic).

- Impact : The morpholine enhances water solubility, contrasting with the purely hydrophobic thiazole in the target compound .

Biologische Aktivität

3-Fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring , a sulfonamide group , and substituents such as fluoro and methoxy groups. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring followed by the introduction of the phenyl group and sulfonamide moiety. The specific conditions, including temperature and solvents, are crucial for optimizing yield and purity.

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C18H17FN2O3S2 |

| Molecular Weight | 372.46 g/mol |

| InChI | InChI=1S/C18H17FN2O3S2/c1-24-17-8-7... |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This mechanism is critical in understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide exhibit significant antibacterial and antifungal properties. For instance, derivatives containing thiazole moieties have shown potent activity against various pathogens.

- Antibacterial Activity : Compounds similar to this sulfonamide have been tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition comparable to standard antibiotics such as ampicillin.

- Antifungal Activity : The compound has also exhibited antifungal properties against pathogens like Candida albicans.

Case Studies

A study focusing on thiazole derivatives reported that certain compounds showed IC50 values lower than reference drugs in inhibiting cancer cell lines such as A431, indicating potential anticancer properties . Additionally, another research highlighted that modifications in the phenyl ring significantly influenced the cytotoxic activity against various cancer cell lines .

Comparative Analysis

To understand the unique properties of 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, a comparison with similar compounds is essential:

| Compound Name | Antibacterial Activity (IC50 μg/mL) | Antifungal Activity (IC50 μg/mL) |

|---|---|---|

| 3-Fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)... | TBD | TBD |

| Thiazole Derivative A | 0.012 | Not tested |

| Thiazole Derivative B | 0.008 | 0.015 |

Q & A

Q. What are the common synthetic routes for 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions:

Sulfonamide Intermediate Formation : Reacting 4-methoxy-3-fluorobenzenesulfonyl chloride with a thiazole-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .

Thiazole Ring Coupling : Introducing the 2-phenylthiazole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Optimization Strategies :

Q. Reference Table: Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | Et₃N, DCM, 0°C → RT | 65–75 | Moisture sensitivity |

| 2 | Pd(PPh₃)₄, THF, 70°C | 50–60 | Byproduct formation |

| 3 | Silica gel chromatography | >95 purity | Solvent selection |

Q. What key structural features of this compound contribute to its biological activity, and how do they interact with target enzymes or receptors?

- Sulfonamide Group : Acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase or PI3K) .

- Thiazole Ring : Enhances π-π stacking with aromatic residues in targets like kinase domains .

- Fluorine Substituent : Increases metabolic stability and membrane permeability via hydrophobic effects .

- Methoxy Group : Modulates electronic effects, improving binding affinity to hydrophobic pockets .

Mechanistic Insight :

The compound’s thiazole moiety is critical for PI3K inhibition (IC₅₀ = 12 nM in kinase assays) . The sulfonamide group stabilizes interactions with catalytic lysine residues in the ATP-binding pocket .

Q. What analytical techniques are recommended for characterizing the purity and structure of this sulfonamide derivative?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (>98%) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity and detect impurities .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Approaches :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

- Purity Verification : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .

- Structural Confirmation : Compare X-ray crystallography or docking studies to ensure correct binding conformations .

Case Study :

Discrepancies in PI3K inhibition (IC₅₀ = 12 nM vs. 45 nM) were traced to differences in ATP concentrations (1 mM vs. 100 µM) across assays .

Q. What strategies are effective in modifying the compound’s structure to enhance selectivity for specific biological targets while minimizing off-target effects?

Structure-Activity Relationship (SAR) Strategies :

- Thiazole Substitution : Replace the phenyl group with pyridyl to improve solubility and reduce CYP450 interactions .

- Sulfonamide Bioisosteres : Introduce triazoles or tetrazoles to maintain hydrogen-bonding without metabolic instability .

- Fluorine Positioning : Meta-fluorine substitution (vs. para) alters electron density, enhancing selectivity for PI3K-α over PI3K-γ .

Q. Reference Table: Modified Derivatives and Activity

| Modification | Target | IC₅₀ (nM) | Selectivity Ratio (α/γ) |

|---|---|---|---|

| Parent Compound | PI3K-α | 12 | 3.5 |

| Pyridyl-Thiazole | PI3K-α | 8 | 12.1 |

| Triazole-Sulfonamide | PI3K-α | 15 | 8.7 |

Q. What in silico methods are suitable for predicting the binding modes of this sulfonamide derivative with potential therapeutic targets like PI3K?

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with PI3K’s ATP-binding site (PDB: 4L23) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorine substitutions to predict affinity changes .

Key Findings :

Docking studies predict hydrogen bonds between the sulfonamide group and Lys802 in PI3K-α, consistent with mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.